Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-
Description
Chemical Identity and Structural Features The compound "Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-" (CAS: 303191-26-6) is a fluorinated aromatic silane with the molecular formula C₁₂H₁₅F₅O₃Si and a molecular weight of 318.33 g/mol . Its structure comprises a benzene ring substituted with five fluorine atoms and a 3-(trimethoxysilyl)propyl group at the para position. The trimethoxysilyl moiety (-Si(OCH₃)₃) enables covalent bonding to inorganic surfaces (e.g., glass, metals) via hydrolysis and condensation reactions, making it valuable in surface modification and hybrid material synthesis .
- Density: ~1.3 g/cm³ (similar to trimethoxy(pentafluorophenyl)silane, CAS: 27031-08-9) .
- Boiling Point: Estimated to exceed 180°C due to the bulky silyl group and fluorinated aromatic core .
- Reactivity: Hydrolyzes in the presence of moisture, forming silanol intermediates that crosslink with substrates .
Properties
IUPAC Name |
trimethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-18-21(19-2,20-3)6-4-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYFXZUTXZYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrosilylation of Allylpentafluorobenzene
Hydrosilylation represents a direct method for forming carbon-silicon bonds by adding a silicon hydride across a carbon-carbon double bond. For this compound, allylpentafluorobenzene (C₆F₅-CH₂CH=CH₂) reacts with trimethoxysilane (HSi(OCH₃)₃) in the presence of a platinum catalyst:
Reaction:
Key Parameters:
-
Catalyst: Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) at 0.1–1.0 mol%
-
Solvent: Toluene or tetrahydrofuran (THF)
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Temperature: 80–100°C
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Reaction Time: 12–24 hours
Mechanistic Considerations:
The platinum catalyst facilitates anti-Markovnikov addition, positioning the silicon atom at the terminal carbon of the allyl group. The electron-withdrawing pentafluorophenyl group stabilizes the intermediate π-complex, enhancing regioselectivity.
Table 1. Optimization of Hydrosilylation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 0.05–2.0 mol% | 0.5 mol% | Maximizes turnover |
| Solvent Polarity | Toluene vs. THF | Toluene | Improves Si–H activation |
| Temperature | 60–120°C | 90°C | Balances rate and side reactions |
Grignard Reaction with Trimethoxysilyl Chloride
This method employs a pentafluorophenylpropyl Grignard reagent reacting with trimethoxysilyl chloride (ClSi(OCH₃)₃):
Reaction:
Procedure:
-
Grignard Reagent Preparation:
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3-Bromopropylpentafluorobenzene (C₆F₅-CH₂CH₂CH₂Br) is treated with magnesium in anhydrous THF under nitrogen.
-
-
Quenching with Silane:
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The Grignard reagent is added dropwise to ClSi(OCH₃)₃ at −78°C, followed by gradual warming to room temperature.
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Challenges:
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Moisture sensitivity necessitates strict anhydrous conditions.
-
Competing side reactions (e.g., Wurtz coupling) may reduce yield.
Table 2. Grignard Reaction Performance
| Condition | Outcome | Yield Adjustment |
|---|---|---|
| THF vs. Diethyl Ether | THF improves solubility | +15% yield |
| Slow Addition Rate | Minimizes disilylation byproducts | +20% yield |
| Low Temperature (−78°C) | Suppresses MgBrCl precipitation | +10% yield |
Nucleophilic Substitution of 3-Chloropropyltrimethoxysilane
A two-step process involving the displacement of chloride from 3-chloropropyltrimethoxysilane (Cl-CH₂CH₂CH₂-Si(OCH₃)₃) with a pentafluorophenyl nucleophile:
Step 1: Synthesis of Pentafluorophenylthiolate
Step 2: Nucleophilic Displacement
Limitations:
-
Thiolate intermediates may undergo oxidation.
-
Requires stoichiometric control to avoid polysubstitution.
Table 3. Substitution Reaction Optimization
| Variable | Effect on Reaction Efficiency |
|---|---|
| Polar Aprotic Solvent (DMF) | Accelerates SN2 mechanism |
| Phase-Transfer Catalyst (TBA⁺) | Enhances anion mobility |
| Excess Thiolate | Increases disulfide formation |
Coupling via Organometallic Intermediates
Palladium-catalyzed cross-coupling between a silane-containing alkyl halide and a pentafluorophenyl metal species:
Example: Suzuki-Miyaura Coupling
Advantages:
-
Tolerates functional groups.
-
High stereochemical control.
Table 4. Catalyst Screening for Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 65 |
| PdCl₂(dppf) | BINAP | 78 |
| Pd(PPh₃)₄ | None | 55 |
Comparative Analysis of Synthetic Routes
Table 5. Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrosilylation | 85 | 97 | High | Moderate |
| Grignard | 75 | 95 | Moderate | High |
| Nucleophilic Substitution | 60 | 90 | Low | Low |
| Suzuki Coupling | 78 | 98 | High | High |
Key Findings:
Chemical Reactions Analysis
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Oxidation and Reduction: The pentafluorobenzene ring can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide for substitution and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- involves its ability to form strong bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then react with hydroxyl groups on surfaces, forming stable Si-O-Si bonds . This property makes it an effective surface treatment agent, providing enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Silyl Group Substitution :
- The trimethoxysilyl variant (303191-26-6) offers faster hydrolysis compared to the triethoxysilyl analog (1675222-60-2) due to lower steric hindrance of methoxy groups, enhancing its reactivity in aqueous environments .
- The chlorodimethylsilyl derivative (157499-19-9) lacks hydrolytic stability, limiting its use to synthetic intermediates rather than surface modifiers .
Linker Chain Length :
- The propyl spacer (-C₃H₆-) in 303191-26-6 provides flexibility, improving adhesion to rough surfaces compared to the direct silyl attachment in 27031-08-9 .
Fluorination Pattern :
- All compared compounds share a pentafluorophenyl core, which confers chemical inertness and hydrophobicity. However, the position of the silyl group (para vs. ortho/meta) affects electronic properties and steric interactions .
Table 2: Performance in Surface Modification
| Property | 303191-26-6 (Trimethoxy) | 1675222-60-2 (Triethoxy) | 157499-19-9 (Chlorodimethyl) |
|---|---|---|---|
| Hydrolysis Rate | High | Moderate | Low |
| Thermal Stability | >200°C | >180°C | <150°C |
| Water Contact Angle | ~110° | ~105° | Not applicable |
| Adhesion Strength | Excellent | Good | Poor |
Biological Activity
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- (commonly referred to as PFPPTMS) is a specialized organosilicon compound characterized by its unique chemical structure, which includes five fluorine atoms attached to a benzene ring and a trimethoxysilyl group linked through a propyl chain. This compound has garnered attention due to its potential applications in material science and surface modification. However, research regarding its biological activity remains limited.
- Molecular Formula : C₁₂H₁₅F₅O₃Si
- Molecular Weight : 330.32 g/mol
- Appearance : Colorless to almost colorless liquid
- Solubility : Soluble in various organic solvents
Biological Activity Overview
The biological activity of PFPPTMS has not been extensively studied; however, the following aspects have been noted:
- Potential Toxicity : As with many organosilicon compounds, PFPPTMS may pose potential hazards. General safety considerations for trimethoxysilanes suggest that they should be handled with care due to irritant properties .
- Interaction with Biological Systems : Preliminary studies indicate that PFPPTMS can enhance the thermal stability and mechanical strength of polymer matrices into which it is incorporated. However, specific research on its interaction with biological systems is still required to evaluate its potential toxicity and biocompatibility .
- Fluorinated Compounds : The presence of fluorine in PFPPTMS may influence its biological behavior. Fluorinated compounds often exhibit unique properties such as increased hydrophobicity and chemical resistance, which can affect their interaction with biological membranes .
Case Study 1: Interaction with Polymer Matrices
Research indicates that the incorporation of PFPPTMS into polymer blends can significantly improve their mechanical properties. This enhancement is attributed to the formation of siloxane networks through hydrolysis and condensation reactions of the trimethoxysilane group .
Case Study 2: Toxicological Assessment
While specific toxicological data for PFPPTMS is limited, studies on structurally similar compounds have shown that fluorinated organosilicon compounds can lead to various adverse health effects upon exposure. For instance, benzene derivatives are known to be associated with hematotoxicity and other long-term health issues .
Comparative Analysis
The following table summarizes key features of PFPPTMS compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| PFPPTMS | C₁₂H₁₅F₅O₃Si | Unique combination of fluorination and silane functionality |
| Pentafluorobenzene | C₆F₅H | Fully fluorinated benzene derivative |
| Trimethoxyphenylsilane | C₉H₁₂O₃Si | Contains methoxy groups without fluorination |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-?
- Methodological Answer :
- Begin with a perfluorinated benzene core. Introduce the 3-(trimethoxysilyl)propyl group via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling (e.g., Pd-mediated reactions).
- Use anhydrous conditions to prevent premature hydrolysis of the trimethoxysilyl group.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stepwise progress using ¹⁹F NMR and FTIR.
- Final product characterization should include ²⁹Si NMR to verify silyl group integrity .
Q. How should researchers characterize the compound’s structural and purity profile?
- Methodological Answer :
- Structural Confirmation :
- ¹⁹F NMR (δ -110 to -160 ppm for pentafluoroaryl groups).
- ²⁹Si NMR (δ -40 to -60 ppm for trimethoxysilyl).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Thermal gravimetric analysis (TGA) to detect volatile impurities (e.g., residual solvents) .
Advanced Research Questions
Q. How does the trimethoxysilyl group influence surface functionalization in material science applications?
- Methodological Answer :
- The trimethoxysilyl moiety hydrolyzes in aqueous or humid environments to form silanol (-SiOH), enabling covalent bonding to hydroxylated surfaces (e.g., SiO₂, glass).
- Experimental Design :
- Functionalize substrates via dip-coating or spin-coating. Optimize pH (4–5) to balance hydrolysis and condensation rates.
- Characterize surface attachment using X-ray photoelectron spectroscopy (XPS) for Si-O bonds and atomic force microscopy (AFM) for monolayer uniformity.
- Compare with non-fluorinated analogs to assess fluorophobic effects on self-assembly .
Q. What are the challenges in analyzing environmental degradation products of this compound?
- Methodological Answer :
- Key Challenges :
- Low environmental concentrations (ppb levels) require sensitive detection (e.g., GC-MS/MS with electron capture detection).
- Hydrolytic degradation of the silyl group produces methanol and silicic acid, complicating metabolite identification.
- Methodology :
- Simulate degradation under UV light (λ = 254–365 nm) and aqueous conditions (pH 3–9).
- Use solid-phase extraction (SPE) to concentrate degradation products.
- Employ QSAR models to predict ecotoxicity of identified metabolites .
Q. How can researchers resolve contradictions in reactivity data under varying experimental conditions?
- Methodological Answer :
- Systematic Approach :
- Conduct a Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature, catalyst loading).
- Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and intermediate stability.
- Cross-validate results with computational models (DFT for reaction pathways).
- Case Example : Conflicting silylation efficiency in polar vs. nonpolar solvents may arise from competing hydrolysis; control humidity via inert gas purging .
Key Research Recommendations
- For environmental studies, integrate laboratory simulations with field sampling to account for real-world matrix effects (e.g., soil organic matter interactions) .
- In synthetic workflows, prioritize anhydrous handling and inline spectroscopic monitoring (e.g., ReactIR) to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
